molecular formula C13H11ClN2O4 B2851072 Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339030-76-1

Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2851072
CAS No.: 339030-76-1
M. Wt: 294.69
InChI Key: DFTXNGYFUOVFFS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339030-76-1) is a pyridazine derivative characterized by a 4-chlorophenyl group at position 1, a hydroxyl group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₃H₁₁ClN₂O₄ (molecular weight: 294.69 g/mol).

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-2-20-13(19)12-10(17)7-11(18)16(15-12)9-5-3-8(14)4-6-9/h3-7,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTXNGYFUOVFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11ClN2O4
  • Molecular Weight : 294.69 g/mol
  • CAS Number : 339030-76-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with chlorinated phenols under controlled conditions. The specific methods can vary, but the goal is to achieve a high yield of the desired compound with minimal by-products.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi. In vitro studies have shown that it possesses:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Inhibitory effects on fungi like Candida albicans and Aspergillus niger.

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of fungal cell membrane integrity. The presence of the chlorophenyl group enhances its lipophilicity, facilitating better penetration through microbial membranes.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potential for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectMIC/IC50 Values
AntibacterialStaphylococcus aureusInhibition32 - 128 µg/mL
AntifungalCandida albicansInhibitionNot specified
CytotoxicityA549 (lung cancer)Dose-dependent effectIC50 ~ 20 µM
HeLa (cervical cancer)Dose-dependent effectIC50 ~ 15 µM

Scientific Research Applications

Pharmacological Potential

Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has demonstrated various pharmacological activities:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research suggests that derivatives of pyridazine compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Cancer Research

This compound's structural characteristics allow it to interact with biological systems in ways that may inhibit tumor growth. Preliminary studies indicate:

  • Cytotoxicity Against Cancer Cells : this compound may induce apoptosis in cancer cells, which is critical for cancer treatment strategies .

Neuroprotective Properties

Emerging research highlights the compound's potential neuroprotective effects:

  • Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress in neuronal cells, suggesting that this compound may offer protective effects against neurodegenerative diseases .

Agrochemical Applications

The compound's properties extend into agricultural chemistry:

Pesticidal Activity

Research indicates that compounds with pyridazine structures can act as effective pesticides:

  • Insecticidal Properties : this compound may serve as a bioactive agent against agricultural pests, promoting its use in crop protection strategies .

Data Table of Applications

Application AreaSpecific Use CaseRelevant Findings
PharmacologyAntimicrobial agentsEffective against various pathogens
Anti-inflammatory treatmentsModulates inflammatory pathways
Cancer ResearchCytotoxicity in cancer cellsInduces apoptosis in specific cancer cell lines
NeuroprotectionProtection against oxidative stressReduces oxidative damage in neuronal cells
AgrochemicalsPesticide developmentEffective against agricultural pests

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of pyridazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the ethyl group can enhance efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research published in a pharmacological journal explored the anti-inflammatory mechanisms of pyridazine derivatives, showing a reduction in pro-inflammatory cytokines in vitro.

Case Study 3: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the potential of this compound to mitigate oxidative stress markers in models of neurodegeneration.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This is critical for further functionalization:

Reaction ConditionsProductYieldSource
3 M HCl, reflux, 30–60 min1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid80–85%
NaOH (aq.), ethanol, 70°C, 2 hSodium salt of the carboxylic acid90%

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic substitution reactions when activated by reagents like POCl₃ or PCl₅:

Reagent/ConditionsProductApplicationSource
POCl₃, reflux, 3–5 h4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylateIntermediate for cross-coupling
PCl₅, dichloromethane, 0°C → rt4-Chloro derivativePrecursor for Suzuki reactions

Cyclization Reactions

The compound’s oxo and hydroxyl groups enable cyclization with diamines or hydrazines to form fused heterocycles:

ReagentProductConditionsYieldSource
Hydrazine hydrate, ethanolPyridazino[4,5-b]pyridazinone derivativeReflux, 6 h65%
1,2-Ethanediamine, p-TsOHTetracyclic lactamToluene, 110°C, 12 h45%

Reduction of the Oxo Group

The ketone group at position 6 can be reduced to a secondary alcohol or methylene group:

Reducing AgentProductConditionsYieldSource
NaBH₄, THF6-Hydroxy derivative0°C → rt, 2 h70%
Zn(Hg)/HCl6-Deoxy analogReflux, 8 h55%

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes halogenation or nitration at the para-position due to electron-withdrawing effects of the substituents:

ReagentProductConditionsYieldSource
HNO₃/H₂SO₄, 0°C4-Chloro-3-nitro-phenyl derivative2 h, ice bath60%
Br₂, FeCl₃4-Bromo-3-chloro-phenyl analogCH₂Cl₂, rt, 1 h75%

Cross-Coupling Reactions

The chlorophenyl group facilitates Pd-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneBiaryl-modified pyridazine82%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, tolueneAminated phenyl derivative68%

Key Stability Considerations

  • The hydroxyl group is prone to oxidation under strong acidic conditions (e.g., CrO₃/H₂SO₄) .

  • Storage under inert atmosphere is recommended to prevent ester hydrolysis in humid environments .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridazine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 4-Cl (Ph), ethyl ester (C3) C₁₃H₁₁ClN₂O₄ 294.69 High polarity; potential kinase inhibition
Methyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Cl (Ph), methyl ester (C3) C₁₂H₉ClN₂O₄ 280.66 Increased solubility vs ethyl ester
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate 3,5-diCl (Ph), Cl (C4) C₁₃H₉Cl₃N₂O₃ 347.58 Enhanced lipophilicity; antimicrobial activity
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate 3-Cl (Ph), CF₃ (C4) C₁₄H₁₀ClF₃N₂O₃ 346.69 Electron-withdrawing CF₃ improves metabolic stability

Key Observations :

  • Ester Group : Methyl substitution (Table 1, Row 2) reduces molecular weight and increases aqueous solubility compared to the ethyl variant .
  • Aromatic Halogenation : Additional Cl atoms (Row 3) enhance lipophilicity (ClogP ~3.2 vs 2.5 for the parent compound), correlating with improved membrane permeability .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C4 (Row 4) increases metabolic stability by resisting oxidative degradation .

Heterocyclic Core Modifications

Table 2: Pyridazine vs. Pyrimidine Derivatives

Compound Name Core Structure Molecular Formula Key Features Reference
This compound Pyridazine C₁₃H₁₁ClN₂O₄ Two adjacent nitrogen atoms; planar structure
Ethyl 4-(2-chloro-6-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate Pyrimidine C₁₉H₁₆ClFN₂O₃ Six-membered ring with two N atoms; conformational flexibility

Key Differences :

  • Aromaticity : Pyridazine’s adjacent nitrogens create a more electron-deficient core vs pyrimidine, altering binding affinity in enzyme active sites .
  • Hydrogen Bonding : The pyridazine hydroxyl group at C4 forms stronger hydrogen bonds (e.g., with kinases) compared to pyrimidine derivatives .

Functional Group Impact on Bioactivity

  • Methoxy vs. Hydroxy Groups: Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-46-5) replaces the hydroxyl group with methoxy, reducing hydrogen-bond donor capacity (HBD: 1 vs 2) and altering pharmacokinetics (e.g., longer half-life) .

Research Tools and Structural Analysis

  • SHELX Software : Critical for refining crystal structures of pyridazine derivatives, enabling precise determination of bond angles and torsion angles .
  • Mercury CSD : Used to visualize packing patterns and intermolecular interactions (e.g., π-stacking of 4-chlorophenyl groups) .

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely adopted strategy involves the reaction of β-keto esters with substituted hydrazines to form the pyridazine ring. For example, ethyl 3-oxo-3-(4-chlorophenyl)propanoate reacts with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C for 40 minutes, yielding the pyridazinone core.

Optimized Procedure

  • Reactants :
    • Ethyl 3-oxo-3-(4-chlorophenyl)propanoate (1.0 equiv)
    • Hydrazine hydrate (1.2 equiv)
  • Conditions : DMF, 80°C, 40 minutes under nitrogen.
  • Workup : Precipitation in ice-water followed by recrystallization from dioxane.
  • Yield : 68% (adapted from).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclodehydration to form the six-membered aromatic ring. The 4-hydroxy group arises from tautomerization of the initial enol intermediate.

Friedel-Crafts Alkylation for Aryl Substitution

Introduction of the 4-chlorophenyl group can be achieved through Friedel-Crafts chemistry. Mucochloric acid (3,4-dichloro-5-phenylfuran-2(5H)-one) serves as a versatile precursor, as demonstrated in the synthesis of analogous pyridazinones.

Key Steps :

  • Friedel-Crafts Reaction :
    • Reactants: Mucochloric acid, 4-chlorobenzene, AlCl₃ (Lewis acid).
    • Product: 3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one.
  • Cyclization : Treatment with hydrazine hydrate in DMF at 80°C forms the pyridazinone ring.

Challenges :

  • Competing side reactions at the chlorine substituents require careful temperature control (50–80°C).
  • Purification via preparative TLC with petroleum ether/ethyl acetate (1:1) improves product purity.

Esterification and Functional Group Interconversion

The ethyl carboxylate group is introduced either during cyclization (via β-keto ester precursors) or through post-cyclization alkylation:

Method A: Direct Esterification

  • Reactants : Pyridazine-3-carboxylic acid, ethanol, H₂SO₄ (catalyst).
  • Conditions : Reflux for 6–8 hours.
  • Yield : 75–82% (analogous to).

Method B: Alkylation of Pyridazinone

  • Reactants : 1-(4-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, ethyl iodide, K₂CO₃.
  • Conditions : Acetone, room temperature, 4 hours.
  • Yield : 60–70%.

Reaction Optimization and Comparative Analysis

Table 1. Comparison of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Reference
Cyclocondensation β-Keto ester + hydrazine DMF, 80°C, 40 min 68
Friedel-Crafts pathway Mucochloric acid + 4-chlorobenzene AlCl₃, 50°C, 3 hr 55
Post-cyclization alkylation Pyridazinecarboxylic acid + EtI K₂CO₃, acetone, rt 65

Critical Observations :

  • Cyclocondensation provides higher yields but requires stringent temperature control to prevent decomposition of the β-keto ester.
  • Friedel-Crafts methods enable direct aryl substitution but generate stoichiometric AlCl₃ waste.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃)
  • δ 4.28 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 7.45–7.52 (m, 4H, C₆H₄Cl)
  • δ 12.71 (s, 1H, OH).

ESI-MS (Negative Mode) : m/z 307 [M−H]⁻.

IR (KBr) :

  • 1725 cm⁻¹ (C=O ester)
  • 1670 cm⁻¹ (C=O pyridazinone)
  • 3250 cm⁻¹ (O-H).

Industrial-Scale Considerations

Solvent Selection

DMF outperforms ethanol and THF in cyclocondensation reactions due to its high polarity, which stabilizes charged intermediates. However, its toxicity necessitates substitution with acetonitrile or dimethylacetamide in large-scale syntheses.

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems, reducing energy consumption by 30%.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 1-(4-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
  • Temperature : Maintain 25–60°C to balance reactivity and side-product formation (e.g., decomposition of ester groups at higher temperatures) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates, while non-polar solvents improve crystallization .
  • Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or NaHCO₃) may be needed for cyclization of the pyridazine ring .
  • Validation : Use HPLC (≥95% purity thresholds) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl ester protons) to confirm product integrity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation involves:
  • NMR Spectroscopy : Assign peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm, aromatic protons) and pyridazine ring (δ 6.8–7.1 ppm for C-H) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z ~335) and fragment ions (e.g., loss of COOEt group at m/z 263) .
  • X-ray Crystallography : Use SHELXL for refining crystal structures; Mercury CSD 2.0 for visualizing packing patterns and hydrogen bonds (e.g., O-H···O interactions between hydroxyl and carbonyl groups) .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data observed in pyridazine derivatives with varying substituents?

  • Methodological Answer : Discrepancies arise from substituent electronic effects and steric hindrance:
  • Systematic Variation : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess SAR (e.g., 4-F enhances electron-withdrawing effects, altering enzyme binding) .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites for biological interactions .
  • In Vitro Validation : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7 vs. HeLa) to isolate substituent-dependent mechanisms .

Q. What experimental strategies are effective for probing the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for target enzymes (e.g., topoisomerase II) .
  • Fluorescence Quenching : Monitor binding affinity via tryptophan fluorescence in enzyme-ligand complexes (e.g., ΔF at 340 nm correlates with binding constants) .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions between the pyridazine core and enzyme active sites (e.g., hydrogen bonding with Asp residue) .

Q. How can computational tools address challenges in crystallographic refinement for this compound?

  • Methodological Answer :
  • SHELX Workflow : Use SHELXD for phase problem resolution and SHELXL for refining twinned or high-disorder crystals (R-factor optimization < 0.05) .
  • Void Analysis : Mercury’s Materials Module identifies solvent-accessible voids (>5 ų) to guide solvent masking during refinement .
  • Validation : Cross-check with Mogul for bond-length/angle outliers and PLATON for symmetry validation .

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